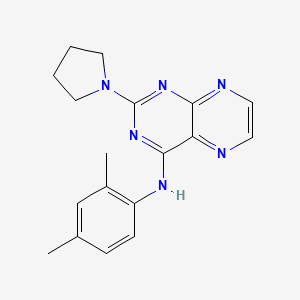

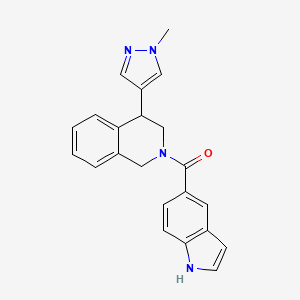

![molecular formula C15H12BrNO3 B3004726 5-[(6-bromo-1H-indol-1-yl)methyl]-2-methylfuran-3-carboxylic acid CAS No. 1461625-35-3](/img/structure/B3004726.png)

5-[(6-bromo-1H-indol-1-yl)methyl]-2-methylfuran-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-[(6-bromo-1H-indol-1-yl)methyl]-2-methylfuran-3-carboxylic acid” is a complex organic molecule. It contains an indole ring, which is a significant heterocyclic system found in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders .

Applications De Recherche Scientifique

Antibacterial Research

YXA has been identified as a core structure in the synthesis of indole-based inhibitors targeting bacterial cystathionine γ-lyase (bCSE) . These inhibitors can enhance the sensitivity of bacteria like Staphylococcus aureus and Pseudomonas aeruginosa to antibiotics, offering a potential pathway to combat antibiotic resistance.

Cancer Research

Indole derivatives, such as YXA, are significant in the development of cancer treatment drugs . Their role in cell biology and the ability to act against cancer cells make them valuable in oncological pharmacology.

Synthetic Biology

YXA’s structural complexity allows it to be a candidate for synthetic biology applications . It could be used in the metabolic engineering of microorganisms for the production of industrially important chemicals, potentially impacting biomanufacturing processes.

Biopharmaceutical Production

The compound’s framework is conducive to the biosynthesis of high-value compounds with medical applications, particularly in engineered yeast used for producing biopharmaceuticals .

Environmental Applications

While direct information on YXA’s environmental applications is not readily available, its indole core is significant in natural products and drugs, which play a crucial role in various environmental biotechnologies .

Chemical Research

YXA, with its indole moiety, is essential in chemical research, especially in studies involving the structure and function of bioactive molecules . Its role in the development of new synthetic methodologies can lead to advancements in materials chemistry and catalysis.

Orientations Futures

Indole derivatives are a significant area of research due to their wide range of biological activities . Future research could focus on the synthesis and characterization of “5-[(6-bromo-1H-indol-1-yl)methyl]-2-methylfuran-3-carboxylic acid” and other similar compounds. Additionally, the exploration of their biological activities and potential therapeutic applications could be a fruitful area of study .

Mécanisme D'action

Target of Action

It is known that indole derivatives, which yxa is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .

Mode of Action

The suzuki–miyaura (sm) cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction, is often involved in the synthesis of such compounds . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The sm cross-coupling reaction, which is likely involved in the synthesis of yxa, is known to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

Indole derivatives are known to exhibit various biologically vital properties .

Propriétés

IUPAC Name |

5-[(6-bromoindol-1-yl)methyl]-2-methylfuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO3/c1-9-13(15(18)19)7-12(20-9)8-17-5-4-10-2-3-11(16)6-14(10)17/h2-7H,8H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOVJISMCVGULK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)CN2C=CC3=C2C=C(C=C3)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dichlorobenzamide](/img/structure/B3004644.png)

![2-[[6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B3004645.png)

![2-[(2-fluorophenyl)methyl]-4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione](/img/structure/B3004653.png)

![N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3004657.png)

![1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3004663.png)

![Tert-butyl (3aR,7aS)-5-(2-chloropyrimidin-4-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B3004664.png)